"Calcium acetylacetonate synthesis and characterization"
"Calcium acetylacetonate synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Acetylacetonate (B107027)
Introduction
Calcium acetylacetonate, with the chemical formula C₁₀H₁₄CaO₄, is an organometallic compound where a central calcium ion is chelated by two acetylacetonate (acac) ligands.[1][2] Also known as Bis(pentane-2,4-dionato)calcium or Ca(acac)₂, it typically presents as a stable, white powder with a subtle odor.[1] The acetylacetonate anion forms a stable six-membered chelate ring by bonding to the calcium ion through its two oxygen atoms.[3][4]
This compound has garnered significant attention due to its versatility and environmentally friendly profile, serving as a non-toxic alternative to traditional heavy metal-based stabilizers in polymers like PVC.[3][5] Its applications extend to catalysis, acting as a cross-linking agent, a resin hardening accelerant, and a precursor for the synthesis of various advanced materials.[3][6] This guide provides a detailed overview of the synthesis methodologies and comprehensive characterization techniques for calcium acetylacetonate, aimed at researchers and professionals in chemistry and materials science.
Synthesis of Calcium Acetylacetonate
The synthesis of calcium acetylacetonate is fundamentally an acid-base neutralization reaction. The weakly acidic acetylacetone (B45752) (a β-diketone) donates a proton, and the resulting acetylacetonate anion coordinates with the calcium ion.[3] Various methods have been developed, ranging from traditional wet-chemistry routes to modern, solvent-free solid-phase and mechanochemical approaches that align with green chemistry principles.[3]
Experimental Protocols
Two primary synthesis methodologies are detailed below: a thermal solid-phase method and a wet-chemical precipitation method.
Protocol 1: Thermal Solid-Phase Synthesis
This method is favored for its efficiency, high yield, and reduced environmental impact by avoiding the use of solvents.[1][3] The process involves the direct reaction of calcium hydroxide (B78521) and acetylacetone.[7]
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Reagents:
-
Calcium Hydroxide (Ca(OH)₂)
-
Acetylacetone (C₅H₈O₂)
-
-
Procedure:
-
Combine calcium hydroxide and acetylacetone in a molar ratio of 1:3.76 in a suitable reaction vessel.[7][8]
-
The optimal conditions reported involve adding a diluent and a detergent to facilitate the reaction, though specific compounds are not always detailed in general literature.[7][8]
-
The reaction mixture is heated and stirred under controlled temperature and time. The specific temperature and time parameters can be optimized based on the scale of the reaction.[7]
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Upon completion, the product is purified. This may involve washing steps to remove unreacted starting materials.[7]
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The final product, a white powder, is dried to obtain pure calcium acetylacetonate. A single-pass synthesis yield of 93.41% has been reported, which can be increased to 99% by recovering the product lost during washing steps.[7][8]
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Protocol 2: Wet-Chemical Synthesis via Precipitation
This method utilizes solvents to facilitate the reaction between a calcium salt and acetylacetone, often in the presence of a base.[9]
-
Reagents:
-
Calcium Hydroxide (Ca(OH)₂)
-
Acetylacetone (C₅H₈O₂)
-
Ammonia (B1221849) solution (NH₃, 5 mol L⁻¹)
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Distilled Water
-
-
Procedure: [10]
-
Prepare an ammoniacal acetylacetone solution by mixing 3 mL of acetylacetone with 40 mL of distilled water in a conical flask, followed by the addition of 8 mL of a dilute ammonia solution.
-
In a separate beaker, prepare a solution of calcium hydroxide by dissolving 3 g in 30 mL of distilled water.
-
Gradually add the calcium hydroxide solution to the ammoniacal acetylacetone solution while stirring continuously.
-
Check the pH of the resulting solution. If it is acidic, add small portions of the ammonia solution until neutrality is achieved.
-
Place the flask in a water bath and heat gently at 30°C. Continue heating until a cream-colored precipitate of calcium acetylacetonate is observed.
-
Remove the flask from the water bath, allow it to cool, and then filter the precipitate using Whatman filter paper.
-
Wash the precipitate with a small amount of cold distilled water, filter again, and dry the final product in a vacuum desiccator.
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Synthesis Workflow Diagram
Caption: General Synthesis Workflow for Calcium Acetylacetonate.
Characterization of Calcium Acetylacetonate
A multi-technique approach is essential for the comprehensive characterization of synthesized calcium acetylacetonate, confirming its identity, purity, structure, and thermal properties.
Characterization Methodologies
Vibrational Spectroscopy (FT-IR and Raman)
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Purpose: To identify functional groups and confirm the coordination of the acetylacetonate ligand to the calcium ion.[3] Chelation causes characteristic shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand.[3]
-
Methodology: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet for FT-IR analysis, or analyzed directly for FT-Raman spectroscopy. Spectra are typically recorded in the 4000-400 cm⁻¹ range. Computational studies can aid in the definitive assignment of spectral bands to specific molecular vibrations (stretching, bending, rocking).[3]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Purpose: To elucidate the molecular structure of the compound.
-
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, although solubility can be limited). ¹H and ¹³C NMR spectra are recorded. The resulting chemical shifts and coupling constants provide information about the electronic environment of the protons and carbon atoms within the molecule.[11]
Thermal Analysis (TGA/DTA)
-
Purpose: To investigate the thermal stability, decomposition pathway, and presence of hydrated water molecules.[11][12]
-
Methodology: A small, precisely weighed sample (typically 5-10 mg) is placed in a crucible (e.g., alumina) within a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dynamic air or nitrogen).[11] The instrument records the mass loss (TGA) and temperature difference (DTA) as a function of temperature.
Powder X-Ray Diffraction (XRD)
-
Purpose: To determine the crystal structure and phase purity of the synthesized compound.[11]
-
Methodology: A powdered sample is uniformly spread on a sample holder. The sample is irradiated with monochromatic X-rays (commonly CuKα radiation, λ = 1.5406 Å) at various angles (2θ), and the diffraction pattern is recorded.[13] The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline solid. For a hydrated form, cis-bis(acetylacetonato)diaquacalcium monohydrate, the crystal system has been identified as monoclinic with the space group P2₁/a.[3]
Summary of Physicochemical & Characterization Data
The following tables summarize the key quantitative data for calcium acetylacetonate.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄CaO₄ | [1] |
| Molecular Weight | ~238.29 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | ~270-280°C (decomposes) | [1] |
| Solubility | Poorly soluble in water, ethanol, benzene; more soluble in methanol | [1] |
Table 2: Thermal Decomposition Data (in Dynamic Air)
| Temperature Range (°C) | Mass Loss (%) | Process |
| 46 - 105 | 15% (for n-hydrate) | Release of adsorbed water molecules |
| 105 - 175 | 3.2% (for n-hydrate) | Release of coordinated water molecules |
| 175 - 305 | - | First step of chelate decomposition |
| 305 - 635 | - | Second step of chelate decomposition, formation of calcite (CaCO₃) |
| 635 - 800 | - | Decarboxylation of calcite to form calcium oxide (CaO) |
| > 800 | - | Oxidation of amorphous carbon residue |
| Total Mass Loss | ~80% | Overall decomposition |
| Data derived from a study on calcium bis(acetylacetonate) n-hydrate.[11][12] |
Characterization Workflow Diagram
Caption: Logical Workflow for Characterization of Ca(acac)₂.
Conclusion
The synthesis of calcium acetylacetonate can be achieved through several effective methods, with modern solid-phase and mechanochemical routes offering high yields and environmental benefits over traditional solvent-based approaches.[3][7] A thorough characterization using a combination of spectroscopic (FT-IR, NMR), thermal (TGA/DTA), and diffraction (XRD) techniques is crucial for confirming the product's identity, structure, and purity. The data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this versatile organometallic compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. Calcium acetylacetonate CAS No.19372-44-2 [acetylacetone.com.cn]
- 6. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 7. globethesis.com [globethesis.com]
- 8. Preparation of Acetylacetone and Calcium Acetylacetonate - Dissertation [m.dissertationtopic.net]
- 9. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]
- 10. unn.edu.ng [unn.edu.ng]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
